Dotriaconta-14,17,20,23,26,29-hexaenoic acid
Overview
Description
Scientific Research Applications
CAY10632 has several applications in scientific research, including:
Chemistry: Used as a standard in lipidomics studies to understand the role of VLCPUFAs in various biological processes.
Biology: Investigated for its role in cellular membrane structure and function, particularly in photoreceptor cells in the retina.
Medicine: Studied for its potential involvement in retinal diseases and neurodegenerative conditions.
Industry: Utilized in the development of specialized lipid-based formulations and products
Mechanism of Action
Target of Action
Dotriaconta-14,17,20,23,26,29-hexaenoic acid is a very long-chain polyunsaturated fatty acid (VLCPUFA) that is present in the retina, sperm, and brain . Its specific biological actions are largely unknown, but it is thought to involve normal photoreceptor cell function in the retina .
Mode of Action
It is believed to play a role in the normal functioning of photoreceptor cells in the retina .
Result of Action
The specific molecular and cellular effects of this compound’s action are largely unknown. It is thought to be involved in the normal function of photoreceptor cells in the retina .
Biochemical Analysis
Biochemical Properties
It is known that VLCPUFAs, including Dotriaconta-14,17,20,23,26,29-hexaenoic acid, play a unique role in retinal development and macular degeneration . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It is believed to be involved in normal photoreceptor cell function in the retina , but the impact on cell signaling pathways, gene expression, and cellular metabolism is not clear.
Molecular Mechanism
It is thought to involve normal photoreceptor cell function in the retina
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10632 involves the elongation of shorter chain fatty acids through a series of desaturation and elongation reactions. These reactions typically require specific enzymes such as elongases and desaturases, which facilitate the addition of double bonds and the extension of the carbon chain.
Industrial Production Methods
Industrial production of CAY10632 is less common due to its specialized applications and the complexity of its synthesis. it can be produced through biotechnological methods involving genetically engineered microorganisms that express the necessary enzymes for fatty acid elongation and desaturation .
Chemical Reactions Analysis
Types of Reactions
CAY10632 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents to form esters or amides.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Comparison with Similar Compounds
Similar Compounds
Tetracosahexaenoic acid (C246): Another VLCPUFA with similar structural properties but a shorter carbon chain.
Docosahexaenoic acid (C226): A well-known omega-3 fatty acid with significant roles in brain and retinal function.
Uniqueness of CAY10632
CAY10632 is unique due to its longer carbon chain and higher degree of unsaturation compared to other VLCPUFAs. This structural uniqueness may confer specific functional properties, particularly in the retina and brain, where it is believed to play a critical role in cellular function and development .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
dotriaconta-14,17,20,23,26,29-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGLCYKBLODNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693940 | |
Record name | Dotriaconta-14,17,20,23,26,29-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105517-82-6 | |
Record name | Dotriaconta-14,17,20,23,26,29-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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